molecular formula C₁₀H₁₃N₃O B109438 N-Nitrosoanabasine CAS No. 1133-64-8

N-Nitrosoanabasine

Cat. No. B109438
CAS RN: 1133-64-8
M. Wt: 191.23 g/mol
InChI Key: BXYPVKMROLGXJI-JTQLQIEISA-N
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Description

N-Nitrosoanabasine (NAB) is a potent carcinogen and biomarker of exposure to cigarette smoke. It’s found in a variety of tobacco products including chewing tobacco and snuff . N-Nitrosoanabasine is a tobacco-specific nitrosamine (TSNAs) and a potent carcinogenic compound, formed as a result of nitrosation of nicotine .


Synthesis Analysis

N-Nitrosamines are produced during the processing of tobacco, such as curing, fermentation, and aging . They are not commonly employed in organic synthesis, but their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .


Molecular Structure Analysis

The molecular formula of N-Nitrosoanabasine is C10H13N3O . The IUPAC name is 3-(1-nitrosopiperidin-2-yl)pyridine . The InChI is InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2 and the InChIKey is BXYPVKMROLGXJI-UHFFFAOYSA-N . The Canonical SMILES is C1CCN(C(C1)C2=CN=CC=C2)N=O .


Chemical Reactions Analysis

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . Understanding the chemistry of N-Nitrosamines will be key to addressing these challenges .


Physical And Chemical Properties Analysis

The molecular weight of N-Nitrosoanabasine is 191.23 g/mol .

Scientific Research Applications

1. Carcinogenic Potential in Tobacco and Tobacco Smoke

N-Nitrosoanabasine (NAB), primarily found in tobacco products, has been extensively studied for its carcinogenic potential. Boyland, Roe, and Gorrod (1964) found that NAB could induce tumors in mice, suggesting a possible link between NAB in tobacco smoke and cancer in humans (Boyland, Roe, & Gorrod, 1964). Hoffman et al. (1975) reinforced these findings, observing that NAB was a weak carcinogen compared to other tobacco-specific nitrosamines (Hoffmann, Raineri, Hecht, Maronpot, & Wynder, 1975).

2. Analysis of NAB in Tobacco Products

Several studies have developed methods to analyze the presence of NAB in tobacco products. Hecht et al. (1975) developed a chemical analytic method to determine NAB and other nitrosamines in tobacco, providing a tool for understanding the chemical composition of tobacco products (Hecht, Ornaf, & Hoffmann, 1975). Similarly, Tricker et al. (1991) conducted an analysis of NAB in cigarette tobacco and mainstream smoke, contributing to the understanding of nitrosamine transfer during smoking (Tricker, Ditrich, & Preussmann, 1991).

3. Potential for Endogenous Formation

Carmella et al. (1997) explored the possibility of endogenous formation of NAB in rats treated with tobacco alkaloids and sodium nitrite. This study provided insights into the potential internal formation of NAB in organisms exposed to tobacco products (Carmella, Borukhova, Desai, & Hecht, 1997).

4. Environmental Impact and Water Treatment

Qiu et al. (2020) identified a natural product in source water that could produce NAB under certain conditions, highlighting the environmental impact of nitrosamines and their precursors (Qiu, Zhang, Craven, Liu, Gao, & Li, 2020).

Safety And Hazards

N-Nitrosoanabasine is a potent carcinogen and biomarker of exposure to cigarette smoke . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYPVKMROLGXJI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031248
Record name (S)-3-(1-Nitroso-2-piperidinyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2S)-1-nitrosopiperidin-2-yl]pyridine

CAS RN

1133-64-8
Record name N′-Nitrosoanabasine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitrosoanabasine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(1-Nitroso-2-piperidinyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1133-64-8
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Record name N-NITROSOANABASINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37X858NS29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
SS Hecht, R Young - Carcinogenesis, 1982 - academic.oup.com
We compared the metabolism in the F-344 rat of the moderately potent esophageal carcinogen N′ -nitrosonornicotine (NNN, 2′ -(3-pyridyl)-N-nitrosopyrrolidine) and its weakly active …
Number of citations: 24 academic.oup.com
SG Carmella, A Borukhova, D Desai… - Carcinogenesis, 1997 - academic.oup.com
… contain N -nitrosonornicotine (NNN), N -nitrosoanabasine … material eluting from 0–3 min after 3-acetylpyridine, fraction 4 comprised cotinine, NNN, NNAL, N -nitrosoanabasine (NAB) …
Number of citations: 69 academic.oup.com
KD Brunnemann, D Hoffmann - Critical reviews in toxicology, 1991 - Taylor & Francis
… out the possible role of N’-nitrosoanabasine as a carcinogen in … also reported that N’-nitrosoanabasine gives rise to benign as well … of a fourth TSNA, N’-nitrosoanabasine (NAB).20 …
Number of citations: 206 www.tandfonline.com
X Liu, J Zhang, L Wang, B Yang, C Zhang, W Liu… - Chemico-Biological …, 2016 - Elsevier
N′-Nitrosonornicotine (NNN) is considered to be one of the most carcinogenic compounds of the four conventionally measured tobacco-specific N-nitrosamines (TSNAs). In order to …
Number of citations: 6 www.sciencedirect.com
G Scherer, M Scherer, J Mütze… - Chemical Research in …, 2022 - ACS Publications
… In a clinical study comprising a period of 74 h under confinement, we investigated the exposure to NNK, NNN, N′-nitrosoanabasine (NAB), and N′-nitrosoanatabine (NAT) as well as …
Number of citations: 8 pubs.acs.org
YX Perez‐Paramo, CJW Watson, Z Xia… - The FASEB …, 2019 - Wiley Online Library
… of NNK is by reduction to form 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol (NNAL), which, like other TSNAs including N′‐nitrosonornicotine (NNN), N′‐nitrosoanabasine (NAB), …
Number of citations: 2 faseb.onlinelibrary.wiley.com
G Scherer, G Gilch, D Köhler, W Völkel… - The MAK‐Collection …, 2002 - Wiley Online Library
… The parameters in question are N‐nitrosoanabasine (NAB), N‐nitrosoanatabine (NAT), N‐nitrosonornicotine (NNN) and 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol (NNAL). NNAL …
Number of citations: 2 onlinelibrary.wiley.com
JR Shifflett, L Watson, DJ McNally, DZ Bezabeh - Chromatographia, 2018 - Springer
The US Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for collecting Federal excise taxes on tobacco products. Tobacco products in the USA may fall into several …
Number of citations: 9 link.springer.com
JN Cruz, MS Oliveira, JH Vogado, SG Silva… - J Pulm Med Respir …, 2018 - academia.edu
In this work we have studied the molecular interactions of N’-Nitrosoanabasine (NAB) and N’-Nitrosoanatabine (NAT) with CYP2A13 by means of molecular docking simulations. For a …
Number of citations: 1 www.academia.edu
B Chen, Y Qian, M Wu, L Zhu, B Hu… - Environmental Science & …, 2015 - ACS Publications
We report here that tobacco-specific nitrosamines (TSNAs) are produced from specific tobacco alkaloids during water chloramination. To identify the specific precursors for the formation …
Number of citations: 19 pubs.acs.org

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